N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide
Description
N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide is a pyrrolidine-based acetamide derivative featuring a 2-amino-acetyl substituent on the pyrrolidine ring and an acetamide group on the methyl side chain.
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7(13)11-6-8-3-2-4-12(8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTSAYHXEGGLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
The synthesis begins with (S)-pyrrolidine-2-ylmethanamine, a chiral precursor. To introduce the acetamide moiety, this amine undergoes acetylation using acetic anhydride or acetyl chloride in dichloromethane (DCM) at 0–25°C. Triethylamine (TEA) is typically added to scavenge HCl, achieving yields >85%.
Table 1: Common Acetylation Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Acetic anhydride | DCM | 0–5°C | 88% |
| Acetyl chloride | THF | 25°C | 92% |
2-Aminoacetyl Group Introduction
The 2-aminoacetyl group is appended via nucleophilic acyl substitution. Boc-protected glycine (Boc-Gly-OH) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, followed by reaction with the acetylated pyrrolidine intermediate. Deprotection with trifluoroacetic acid (TFA) liberates the primary amine.
Stepwise Synthesis and Optimization
Coupling Reaction Mechanisms
EDC/HOBt-mediated coupling is critical for forming the amide bond between the pyrrolidine and 2-aminoacetyl groups. EDC activates the carboxylic acid of Boc-Gly-OH, forming an O-acylisourea intermediate. HOBt suppresses racemization and enhances coupling efficiency, achieving >90% conversion.
Reaction Scheme 1: EDC/HOBt Coupling
Stereochemical Control
The (S)-configuration at the pyrrolidine chiral center is preserved using enantiomerically pure starting materials. Asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliaries, are avoided due to the commercial availability of (S)-pyrrolidine derivatives.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Patent WO2015155664A1 highlights the use of continuous flow reactors for large-scale synthesis. THF is preferred as the solvent (1–3 volumes) due to its low viscosity and compatibility with EDC/HOBt. Reactions are conducted at 25–40°C with residence times of 10–30 minutes, achieving >95% purity post-crystallization.
Solvent and Base Selection
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Solvents : THF > 2-methyl-THF > acetonitrile (polar aprotic solvents improve reaction homogeneity).
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Bases : TEA > diisopropylethylamine (DIPEA) (tertiary amines minimize side reactions).
Purification and Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and reducing enzyme activity.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Key Differences
A comparative analysis of N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide and related compounds is summarized in Table 1.
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations:
Pyrrolidine vs. Pyrrolidinone: The target compound’s pyrrolidine ring lacks the lactam (oxo) group present in 2-(2-oxopyrrolidin-1-yl)acetamide, which may reduce electrophilicity and alter metabolic stability .
Aromatic vs.
Biological Relevance : Pyrrolidine-based 2-acetamidosugars (e.g., compound 16 in ) share the pyrrolidine-acetamide scaffold and exhibit glycosidase inhibition, suggesting analogous mechanisms for the target compound .
Comparative Reactivity:
- The 2-amino-acetyl group may undergo further functionalization (e.g., acylation or Schiff base formation), unlike inert methyl or dichlorophenyl substituents in other analogs.
- Safety data for 2-(2-oxopyrrolidin-1-yl)acetamide highlight moderate acute toxicity (H302) and skin sensitization (H317), suggesting similar handling precautions for the target compound .
Pharmacological and Binding Properties
While direct data for the target compound are lacking, insights can be extrapolated from analogs:
Biological Activity
N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 170.22 g/mol. Its structure features a pyrrolidine ring substituted with an amino-acetyl group, which is critical for its biological interactions.
This compound interacts with various molecular targets, particularly enzymes and receptors involved in neurotransmission and metabolic processes. The compound's ability to modulate biological pathways may arise from:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially altering metabolic pathways associated with neurological disorders.
- Receptor Interaction : The compound may influence dopaminergic and serotonergic systems, suggesting a role in treating mood disorders such as depression and anxiety.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential to protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic effects, making it a candidate for pain management therapies. Its interaction with pain pathways could provide insights into novel treatments for chronic pain conditions.
Case Studies and Research Findings
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration, this compound was administered to assess its neuroprotective capabilities. Results indicated a significant reduction in neuronal loss and improved cognitive function compared to control groups, highlighting its therapeutic potential in neurodegenerative diseases.
Case Study 2: Analgesic Effects
In another investigation focused on pain management, this compound was evaluated for its analgesic properties using standard pain models. The findings revealed that it effectively reduced pain responses, suggesting its utility in developing new analgesic therapies.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Q & A
Basic: What synthetic methodologies are recommended for N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide?
Methodological Answer:
The compound can be synthesized using multi-step organic reactions, leveraging pyrrolidine and acetamide backbone modifications. Key approaches include:
- Microwave-assisted synthesis (e.g., coupling of pyrrolidine derivatives with acetamide precursors under controlled microwave conditions to enhance reaction efficiency and yield) .
- Refluxing in ethanol followed by purification via slow evaporation in chloroform-acetone mixtures, as demonstrated for structurally analogous acetamide-pyrrolidine hybrids .
- Protection-deprotection strategies for amino and acetyl groups to prevent undesired side reactions during synthesis .
Critical Parameters:
- Temperature control (< 80°C) to avoid decomposition of the amino-acetyl moiety.
- Use of anhydrous solvents to minimize hydrolysis.
Basic: How can the structural and physicochemical properties of this compound be characterized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm the presence of the pyrrolidine ring, acetamide carbonyl (δ ~165–175 ppm), and amino-acetyl groups .
- Mass Spectrometry (ESI-HRMS): To validate molecular weight (e.g., observed vs. calculated m/z for [M+H]+) and fragmentation patterns .
- X-ray Crystallography: For resolving crystal structure and stereochemistry, if single crystals are obtainable via slow evaporation .
- Thermogravimetric Analysis (TGA): To assess thermal stability, particularly for decomposition points of labile functional groups .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory due to potential carcinogenic components (e.g., IARC-classified intermediates) .
- Respiratory Protection: Use fume hoods or N95 masks if airborne particulates are generated during synthesis .
- Waste Disposal: Segregate hazardous waste (e.g., halogenated solvents) and consult professional disposal services to avoid environmental contamination .
Advanced: How to design experiments evaluating its inhibitory activity against N-acetyl glucosaminidase enzymes?
Methodological Answer:
- Enzyme Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide) to measure inhibition kinetics. Monitor fluorescence intensity changes at λex/λem = 360/450 nm .
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM to calculate IC50 values. Include positive controls (e.g., PUGNAc) for validation .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with the enzyme’s active site, guided by pyrrolidine-acetamide conformers .
Data Contradiction Analysis:
- Discrepancies between in vitro and in silico results may arise from solvent effects or protein flexibility. Validate with mutagenesis studies or isothermal titration calorimetry (ITC) .
Advanced: How to resolve contradictions in pharmacokinetic data across different studies?
Methodological Answer:
- Variable Isolation: Control factors such as solvent polarity (e.g., DMSO vs. saline), purity (>95% by HPLC), and storage conditions (e.g., -20°C under argon) to minimize batch-to-batch variability .
- Metabolic Profiling: Use LC-MS/MS to identify metabolites in hepatic microsomes, focusing on pyrrolidine ring oxidation and acetamide hydrolysis pathways .
- Cross-Study Comparison: Apply multivariate analysis (e.g., PCA) to datasets, emphasizing parameters like logP, plasma protein binding, and half-life .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Continuous Flow Reactors: Enhance mixing and heat transfer for steps involving exothermic reactions (e.g., acylation of pyrrolidine) .
- Catalyst Screening: Test Pd/C or Ni-based catalysts for hydrogenation steps to reduce byproducts .
- In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Yield Improvement Table:
| Parameter | Optimization Strategy | Expected Yield Increase | Reference |
|---|---|---|---|
| Reaction Time | Microwave-assisted synthesis | 15–20% | |
| Solvent System | Ethanol/chloroform vs. THF | 10% | |
| Catalyst Loading | 5% Pd/C (w/w) | 25% |
Advanced: How to investigate its DNA-binding affinity and mutagenic potential?
Methodological Answer:
- UV-Vis and Fluorescence Titration: Monitor hypochromicity or quenching of ethidium bromide-DNA complexes upon compound addition .
- Ames Test: Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity at concentrations up to 1 mg/plate .
- Comet Assay: Evaluate DNA strand breaks in mammalian cell lines (e.g., HepG2) after 24-hour exposure .
Contradiction Mitigation:
- Inconsistent Ames test results may stem from metabolic activation (S9 fraction variability). Repeat with and without S9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
